molecular formula C6H9Cl6O5P B1207635 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate CAS No. 69298-90-4

2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate

Cat. No.: B1207635
CAS No.: 69298-90-4
M. Wt: 404.8 g/mol
InChI Key: HZGOLOSDLOADOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is a chemical compound characterized by its unique structure, which includes multiple trichloromethyl groups and a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate typically involves the reaction of trichloromethyl-containing precursors with phosphonate reagents under controlled conditions. One common method involves the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride in the presence of a base, such as pyridine, to form the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-phenylethanone
  • 1,1,1-Trichloro-2,2,2-trifluoroethane
  • 2,2,2-Trichloro-1-ethoxyethanol

Uniqueness

Compared to similar compounds, 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is unique due to its combination of trichloromethyl and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

69298-90-4

Molecular Formula

C6H9Cl6O5P

Molecular Weight

404.8 g/mol

IUPAC Name

2,2,2-trichloro-1-(2,2,2-trichloro-1-dimethoxyphosphorylethoxy)ethanol

InChI

InChI=1S/C6H9Cl6O5P/c1-15-18(14,16-2)4(6(10,11)12)17-3(13)5(7,8)9/h3-4,13H,1-2H3

InChI Key

HZGOLOSDLOADOX-UHFFFAOYSA-N

SMILES

COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC

Synonyms

2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate
trichlorfon chloral hemiacetal

Origin of Product

United States

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